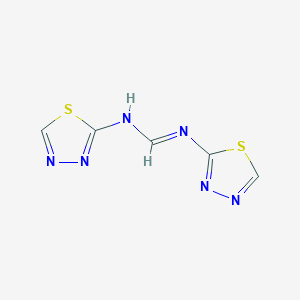
8-Fluoro-2-phenylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-phenyl-4-quinolinol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the reaction of 4-fluoroaniline with suitable reagents to form the desired quinoline derivative . The reaction conditions often include the use of catalysts, such as copper salts, and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of 8-Fluoro-2-phenyl-4-quinolinol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2-phenyl-4-quinolinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 8-Fluoro-2-phenyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological processes . In the case of antimicrobial activity, it can interfere with DNA replication and repair mechanisms, resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-2-phenyl-4-quinolinol
- 8-Fluoro-4-quinolinol
- 6,8-Difluoro-4-quinolinol
Uniqueness
8-Fluoro-2-phenyl-4-quinolinol is unique due to the specific position of the fluorine atom and the phenyl group on the quinoline ring. This structural arrangement enhances its biological activity and chemical stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1070879-73-0 |
|---|---|
Molekularformel |
C15H10FNO |
Molekulargewicht |
239.24 g/mol |
IUPAC-Name |
8-fluoro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10FNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
InChI-Schlüssel |
XAKOEESVQXECHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


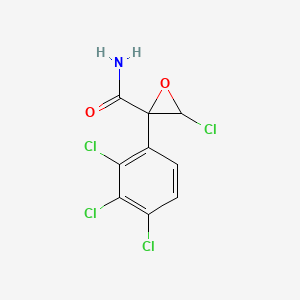
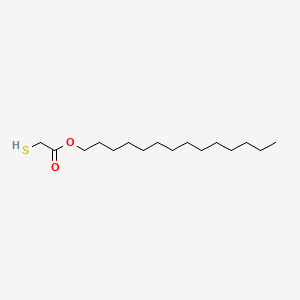
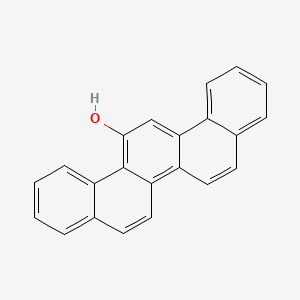
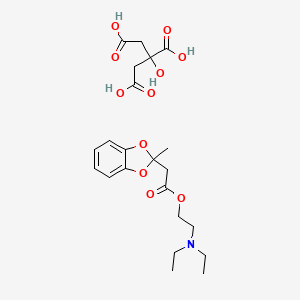

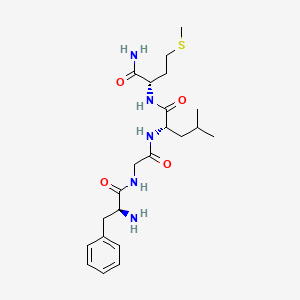
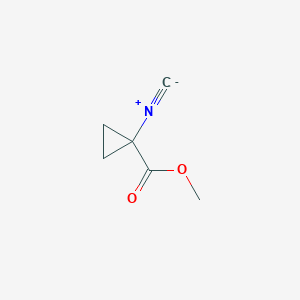

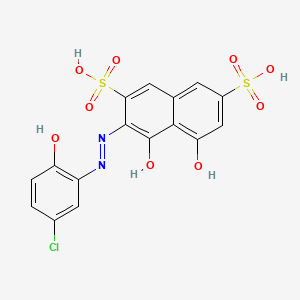



![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)
